molecular formula C10H12O2 B13591619 2-(3-(Methoxymethyl)phenyl)acetaldehyde CAS No. 433229-46-0

2-(3-(Methoxymethyl)phenyl)acetaldehyde

Katalognummer: B13591619
CAS-Nummer: 433229-46-0
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: APUDOXZYGNFWCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(Methoxymethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzeneacetaldehyde, where a methoxymethyl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methoxymethyl)phenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-(methoxymethyl)benzyl chloride with a suitable aldehyde precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium hydride (KH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Methoxymethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydride (NaH), potassium hydride (KH)

Major Products Formed

    Oxidation: 2-(3-(Methoxymethyl)phenyl)acetic acid

    Reduction: 2-(3-(Methoxymethyl)phenyl)ethanol

    Substitution: Various substituted benzene derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2-(3-(Methoxymethyl)phenyl)acetaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-(Methoxymethyl)phenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxymethyl group can also participate in interactions with other molecules, influencing the compound’s overall reactivity and biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzeneacetaldehyde: The parent compound without the methoxymethyl group.

    3-Methoxybenzaldehyde: Similar structure but with a methoxy group directly attached to the benzene ring.

    Phenylacetaldehyde: Lacks the methoxymethyl substitution.

Uniqueness

2-(3-(Methoxymethyl)phenyl)acetaldehyde is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

433229-46-0

Molekularformel

C10H12O2

Molekulargewicht

164.20 g/mol

IUPAC-Name

2-[3-(methoxymethyl)phenyl]acetaldehyde

InChI

InChI=1S/C10H12O2/c1-12-8-10-4-2-3-9(7-10)5-6-11/h2-4,6-7H,5,8H2,1H3

InChI-Schlüssel

APUDOXZYGNFWCO-UHFFFAOYSA-N

Kanonische SMILES

COCC1=CC=CC(=C1)CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.